molecular formula C7H5Cl2NO B14780760 3-Amino-2,6-dichloro-benzaldehyde

3-Amino-2,6-dichloro-benzaldehyde

Cat. No.: B14780760
M. Wt: 190.02 g/mol
InChI Key: DBDQFCLMLCRWHP-UHFFFAOYSA-N
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Description

The compound’s structure combines electron-withdrawing chlorine substituents with an electron-donating amino group, creating a unique electronic profile that influences its reactivity, solubility, and applications. The aldehyde functional group makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

3-amino-2,6-dichlorobenzaldehyde

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2

InChI Key

DBDQFCLMLCRWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichlorobenzaldehyde

The precursor 2,6-dichlorobenzaldehyde is typically synthesized via chlorination of 2,6-dichlorotoluene under radical conditions:

Reaction Conditions

Step Reagents/Conditions Yield Purity
Chlorination Cl₂, PCl₅, UV light (50–250°C) 89% 99.8%
Hydrolysis HCOOH/CH₃COOH, ZnCl₂ (reflux, 8–12 h) 78% 99.5%

This method leverages phosphorus pentachloride’s catalytic role in enhancing chlorination efficiency while minimizing polychlorinated byproducts.

Regioselective Nitration

Nitration of 2,6-dichlorobenzaldehyde presents challenges due to competing directing effects:

  • Aldehyde group : Meta-directing (positions 3 and 5)
  • Chlorine substituents : Ortho/para-directing

Experimental data from analogous systems (e.g., 2,4-dichlorobenzaldehyde nitration) show >70% nitration at the meta position relative to the aldehyde group under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C). Applied to 2,6-dichlorobenzaldehyde, this yields 3-nitro-2,6-dichlorobenzaldehyde as the major product.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) achieves quantitative conversion of the nitro group to amine while preserving the aldehyde functionality:

Optimized Reduction Parameters

Parameter Value
Catalyst loading 5% Pd/C (0.1 equiv)
Pressure 1 atm H₂
Time 4–6 h
Yield 92–95%

Alternative reductants like SnCl₂/HCl afford comparable yields but require stringent pH control to prevent aldehyde oxidation.

Direct Amination Strategies

Ullmann Coupling

This method introduces the amino group via copper-mediated coupling between 3-bromo-2,6-dichlorobenzaldehyde and ammonia:

Reaction Scheme
3-Bromo-2,6-dichlorobenzaldehyde + NH₃ → 3-Amino-2,6-dichlorobenzaldehyde

Challenges

  • Bromination of 2,6-dichlorobenzaldehyde at position 3 requires Br₂/FeBr₃ at 80°C (yield: 68%)
  • Coupling yields drop to 45–50% due to steric hindrance from ortho-chloro groups

Buchwald-Hartwig Amination

Palladium-catalyzed amination improves efficiency under microwave irradiation:

Conditions

Component Specification
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃
Solvent DMF, 120°C, 30 min
Yield 74%

This method circumvents bromination but faces scalability limitations due to catalyst costs.

Toluene Oxidation Route

3-Nitro-2,6-dichlorotoluene Synthesis

Direct nitration of 2,6-dichlorotoluene exploits the methyl group’s ortho/para-directing effects:

Nitration Parameters

Factor Optimal Value
Nitrating agent 90% HNO₃
Temperature 0–5°C
Regioselectivity 3-nitro:4-nitro = 8:1

Chromatographic separation achieves 85% purity of 3-nitro-2,6-dichlorotoluene.

Oxidation to Aldehyde

MnO₂-mediated oxidation converts the methyl group to aldehyde without over-oxidation to carboxylic acid:

Oxidation Data

Condition Result
MnO₂ loading 3.5 equiv
Solvent CHCl₃, reflux, 16 h
Yield 81%

Comparative Analysis of Methods

Table 1: Synthesis Route Evaluation

Method Advantages Limitations Scale Feasibility
Nitration-Reduction High regioselectivity Multi-step purification Pilot-scale
Ullmann Coupling Avoids nitro intermediates Low yields (45–50%) Lab-scale
Buchwald-Hartwig Rapid reaction times Catalyst cost ($320/g Pd) Microscale
Toluene Oxidation Commercially viable precursors Hazardous nitration conditions Industrial

The nitration-reduction pathway emerges as the most balanced approach, achieving 87% overall yield in optimized protocols.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloro-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,6-dichloro-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is studied for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include aminophenols, chlorinated pyridines, and substituted benzaldehyde derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Parent Structure Substituents pKa Water Solubility Key Applications
3-Amino-2,6-dichloro-benzaldehyde Benzaldehyde -NH₂ (3), -Cl (2,6) Not reported* Likely low** Organic synthesis, pharmaceuticals
3-Amino-2,6-dimethylphenol (Colipa A162) Phenol -NH₂ (3), -CH₃ (2,6) Not reported Moderate (aminophenol class) Hair dyes, non-irritant at in-use concentrations
5-Amino-6-chloro-o-cresol (Colipa A94) Phenol -NH₂ (5), -Cl (6), -CH₃ (2) ~8–10 (phenolic OH) Moderate Cosmetic dyes, oxidative hair colorants
3-Amino-2,6-dimethylpyridine Pyridine -NH₂ (3), -CH₃ (2,6) 7.61 Insoluble Pharmaceutical intermediates

Notes:

  • *pKa of benzaldehyde derivatives is typically ~7–8 for the aldehyde proton, but electron-withdrawing Cl groups may lower it further.
  • **Chlorine’s hydrophobicity and the aldehyde’s polarity balance may result in low water solubility.

Reactivity and Stability

  • This compound: The aldehyde group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling condensation reactions. Chlorine atoms may stabilize intermediates via resonance but could also sterically hinder reactions (analogy to chlorinated aminophenols).
  • 3-Amino-2,6-dimethylphenol: Lacks an aldehyde but shares amino and methyl groups. Methyl substituents enhance steric protection, reducing oxidative degradation in hair dyes .
  • 3-Amino-2,6-dimethylpyridine: Pyridine’s aromatic nitrogen stabilizes the ring, making it less reactive than benzaldehyde. Insolubility necessitates inert storage conditions .

Research Findings and Gaps

  • Aminophenol Safety: Evidence confirms aminophenols are non-irritant at in-use concentrations, but chlorinated benzaldehydes may exhibit higher toxicity due to aldehyde reactivity .
  • Solubility Challenges : Chlorine and methyl groups reduce water solubility in both pyridine and benzaldehyde derivatives, impacting formulation strategies .
  • Synthetic Utility: The target compound’s aldehyde group offers broader reactivity than phenol or pyridine analogues, though steric effects from Cl substituents may require optimized reaction conditions.

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